2-Furan-2-yl-thiazolidin-4-carbonsäure

Übersicht

Beschreibung

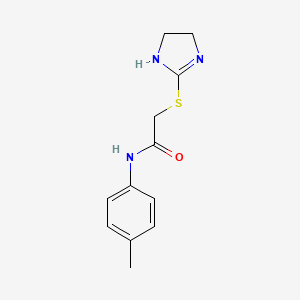

2-Furan-2-yl-thiazolidine-4-carboxylic acid (2FT4CA) is an organic compound belonging to the thiazolidine-4-carboxylic acid family. It is an important intermediate in the synthesis of many molecules, including drugs, and has been studied for its potential applications in drug design and development. 2FT4CA has been investigated for its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.

Wissenschaftliche Forschungsanwendungen

Antikrebsanwendungen

Thiazolidin-2,4-dione, die Furan- und/oder Thiophen-heterocyclische Ringe tragen, einschließlich unserer Verbindung von Interesse, wurden entwickelt, synthetisiert und auf ihre Antikrebsaktivität gegen vier menschliche Tumorzelllinien getestet: HepG2, A549, MCF-7 und HCT-116 . Diese Verbindungen zielen sowohl auf VEGFR-2 als auch auf EGFR-Tyrosinkinasen . Die Verbindungen 5g und 4g zeigten die höchste Aktivität gegen diese Tumorzelllinien .

Hemmung von VEGFR-2

Die aktivsten zytotoxischen Verbindungen wurden ausgewählt, um ihre VEGFR-2-hemmenden Wirkungen zu untersuchen . Es wurde beobachtet, dass die Derivate 5g, 4g und 4f am effektivsten waren und VEGFR-2 auf submikromolarem Niveau hemmten .

Hemmung von EGFR T790M

Die Verbindungen 4d, 4e, 4f, 4g, 5d, 5e, 5f und 5g wurden zusätzlich auf ihre inhibitorische Aktivität gegen das mutierte EGFR T790M getestet . Die Verbindungen 5g und 4g konnten die EGFR T790M-Aktivität beeinträchtigen und zeigten dabei eine stärkere Aktivität als Elotinib .

ADMET-Profil

Die Derivate 4g, 5f und 5g zeigten ein gutes in silico berechnetes ADMET-Profil . Dies deutet darauf hin, dass diese Verbindungen als Vorlage für zukünftige Entwicklung, Optimierung, Anpassung und Untersuchung verwendet werden könnten, um potentere und selektivere duale VEGFR-2/EGFR T790M-Inhibitoren mit höherer Antikrebsaktivität zu erzeugen .

Antioxidative Aktivität

Die Verbindung mit einem (Furan-2-ylmethyl)imino-Substituenten zeigte herausragende Ergebnisse in Bezug auf die antioxidative Aktivität . Dies deutet auf mögliche Anwendungen in Situationen hin, in denen oxidativer Stress eine Rolle spielt.

Löslichkeitsprobleme

Die geringe Wasserlöslichkeit von Antikrebsmedikamenten, einschließlich Thiazolidin-4-onen, war ein prominentes und ernstes Problem, das ihre Produktion und klinische Anwendung verhinderte . Dies unterstreicht die Notwendigkeit weiterer Forschung, um die Löslichkeit dieser Verbindungen zu verbessern.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-Furan-2-yl-thiazolidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including catalase and bovine serum albumin. The binding constants of 2-Furan-2-yl-thiazolidine-4-carboxylic acid with these proteins indicate strong interactions, which can lead to structural changes and enhanced enzyme activity . These interactions are crucial for its role in mitigating oxidative stress and enhancing cellular protection.

Cellular Effects

2-Furan-2-yl-thiazolidine-4-carboxylic acid has been shown to influence various cellular processes. It enhances catalase activity, which helps in reducing oxidative stress within cells . Additionally, it has been observed to inhibit apoptotic cell death induced by oxidative stress, thereby promoting cell survival. This compound also affects cell signaling pathways and gene expression, contributing to its protective effects on cells.

Molecular Mechanism

At the molecular level, 2-Furan-2-yl-thiazolidine-4-carboxylic acid exerts its effects through binding interactions with biomolecules. It binds to catalase and bovine serum albumin, leading to structural changes that enhance enzyme activity . These interactions are essential for its role in reducing oxidative stress and promoting cellular protection. The compound’s ability to modulate enzyme activity and gene expression is central to its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Furan-2-yl-thiazolidine-4-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it a reliable agent for biochemical research . Long-term exposure to this compound has demonstrated sustained protective effects on cells.

Dosage Effects in Animal Models

The effects of 2-Furan-2-yl-thiazolidine-4-carboxylic acid vary with different dosages in animal models. At lower doses, it exhibits protective effects against oxidative stress, while higher doses may lead to toxic or adverse effects . Understanding the dosage thresholds is crucial for its safe and effective use in biochemical research and potential therapeutic applications.

Metabolic Pathways

2-Furan-2-yl-thiazolidine-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity.

Transport and Distribution

Within cells and tissues, 2-Furan-2-yl-thiazolidine-4-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine its localization and accumulation, which are critical for its biological activity. The compound’s distribution patterns can influence its effectiveness in different cellular environments.

Subcellular Localization

The subcellular localization of 2-Furan-2-yl-thiazolidine-4-carboxylic acid is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its biochemical efficacy.

Eigenschaften

IUPAC Name |

2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-3,5,7,9H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGBVPOHBURDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901263488 | |

| Record name | 2-(2-Furanyl)-4-thiazolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72678-98-9 | |

| Record name | 2-(2-Furanyl)-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72678-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Furanyl)-4-thiazolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1226199.png)

![1-Ethyl-3-[[[(phenylmethyl)amino]-sulfanylidenemethyl]amino]thiourea](/img/structure/B1226201.png)

![3-Ethoxy-6-[4-(2-methyl-4-thiazolyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1226202.png)

![3'-(4-fluorophenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B1226211.png)

![1-methyl-2-oxo-N-(2-pyridinyl)-6-benzo[cd]indolesulfonamide](/img/structure/B1226212.png)

![Cyclohexanecarboxylic acid [2-oxo-2-[4-(1-piperidinyl)anilino]ethyl] ester](/img/structure/B1226213.png)

![1-cyclopentyl-2-imino-10-methyl-5-oxo-N-(2-oxolanylmethyl)-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxamide](/img/structure/B1226215.png)

![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B1226216.png)

![(6-Bromo-2-pyridin-4-yl-4-quinolinyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1226220.png)

![N-[4-[4-(ethylsulfonylamino)-3-methoxyphenyl]-2-methoxyphenyl]ethanesulfonamide](/img/structure/B1226221.png)